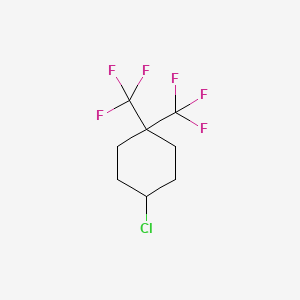
4-Chloro-1,1-bis(trifluoromethyl)cyclohexane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Chloro-1,1-bis(trifluoromethyl)cyclohexane is an organofluorine compound characterized by the presence of a cyclohexane ring substituted with a chlorine atom and two trifluoromethyl groups
準備方法
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of cyclohexane derivatives using trifluoromethylating agents under photoredox catalysis . This process involves the generation of trifluoromethyl radicals, which then react with the cyclohexane substrate to form the desired product.
Industrial Production Methods
Industrial production of 4-Chloro-1,1-bis(trifluoromethyl)cyclohexane may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the choice of catalysts and reaction conditions can be tailored to minimize by-products and improve the overall purity of the compound.
化学反応の分析
Types of Reactions
4-Chloro-1,1-bis(trifluoromethyl)cyclohexane can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions, resulting in the formation of new products with altered functional groups.
Radical Reactions: The trifluoromethyl groups can participate in radical reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other oxidized or reduced products.
科学的研究の応用
4-Chloro-1,1-bis(trifluoromethyl)cyclohexane has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organofluorine compounds.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to the unique properties conferred by the trifluoromethyl groups.
Industry: Utilized in the development of new materials with enhanced chemical and physical properties.
作用機序
The mechanism of action of 4-Chloro-1,1-bis(trifluoromethyl)cyclohexane involves its interaction with molecular targets through various pathways. The trifluoromethyl groups can enhance the compound’s lipophilicity, metabolic stability, and binding selectivity . These properties make it a valuable scaffold for the development of biologically active molecules. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
1,1-Bis(trifluoromethyl)cyclohexane: Lacks the chlorine atom, resulting in different reactivity and properties.
4-Bromo-1,1-bis(trifluoromethyl)cyclohexane: Similar structure but with a bromine atom instead of chlorine, leading to different chemical behavior.
1,1,1-Trifluoro-2-chloroethane: Contains both chlorine and trifluoromethyl groups but with a different carbon skeleton.
Uniqueness
4-Chloro-1,1-bis(trifluoromethyl)cyclohexane is unique due to the combination of a cyclohexane ring with both chlorine and trifluoromethyl groups. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.
特性
CAS番号 |
65018-64-6 |
|---|---|
分子式 |
C8H9ClF6 |
分子量 |
254.60 g/mol |
IUPAC名 |
4-chloro-1,1-bis(trifluoromethyl)cyclohexane |
InChI |
InChI=1S/C8H9ClF6/c9-5-1-3-6(4-2-5,7(10,11)12)8(13,14)15/h5H,1-4H2 |
InChIキー |
KAJMMPOGWODTCL-UHFFFAOYSA-N |
正規SMILES |
C1CC(CCC1Cl)(C(F)(F)F)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


phosphanium iodide](/img/structure/B14506012.png)
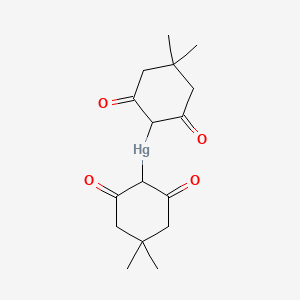
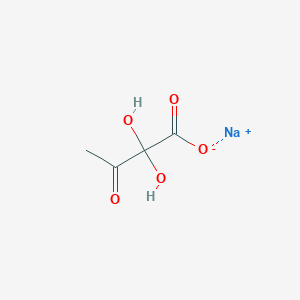
![Acetic acid;2,3,4,6,7,8-hexahydropyrrolo[1,2-a]pyrimidine](/img/structure/B14506033.png)

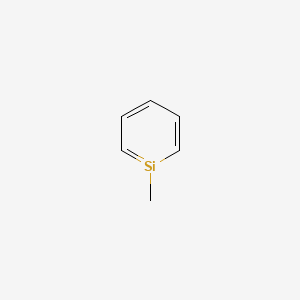

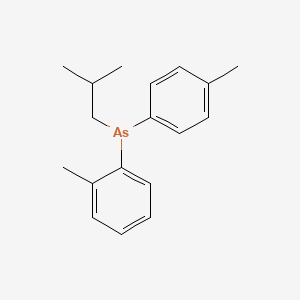
![1-Bromo-4-[2-(4-heptylphenyl)ethenyl]benzene](/img/structure/B14506058.png)
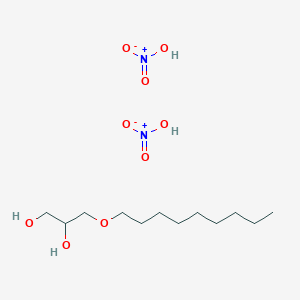

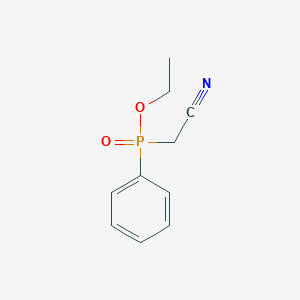

![1-Bromo-4-[(4-decylphenyl)ethynyl]benzene](/img/structure/B14506086.png)
